molecular formula C21H29Cl2NO2 B4083799 1-(4-Benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride

1-(4-Benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride

Cat. No.: B4083799
M. Wt: 398.4 g/mol
InChI Key: JBTKALGUVDUGLJ-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. This compound is known for its potential applications in various scientific research areas, including medicinal chemistry and neuropharmacology. It is characterized by the presence of a benzylpiperidine moiety, which is a common structural motif in many biologically active compounds.

Preparation Methods

The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-benzylpiperidine with 3-phenoxypropan-2-ol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

1-(4-Benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it may interact with amyloid-beta peptides, preventing their aggregation and thereby exerting neuroprotective effects .

Comparison with Similar Compounds

1-(4-Benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its multifunctional activity, particularly its potential to inhibit acetylcholinesterase and prevent amyloid-beta aggregation, making it a promising candidate for the treatment of neurodegenerative diseases.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-phenoxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.2ClH/c23-20(17-24-21-9-5-2-6-10-21)16-22-13-11-19(12-14-22)15-18-7-3-1-4-8-18;;/h1-10,19-20,23H,11-17H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTKALGUVDUGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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